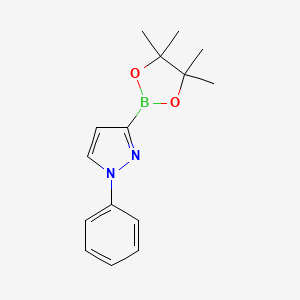
SodiuM 2,4-DiMethylbenzenesulfonate Monohydrate
Overview
Description
Sodium 2,4-Dimethylbenzenesulfonate Monohydrate: is a chemical compound with the molecular formula C8H10O3S·H2O and a molecular weight of 226.23 g/mol . It is a sodium salt of 2,4-dimethylbenzenesulfonic acid and is commonly used in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The compound can be synthesized through the sulfonation of 2,4-dimethylbenzene using sulfuric acid. The reaction typically involves heating the benzene derivative with concentrated sulfuric acid, followed by neutralization with sodium hydroxide to form the sodium salt.
Industrial Production Methods
In an industrial setting, the production of Sodium 2,4-Dimethylbenzenesulfonate Monohydrate involves large-scale sulfonation reactors where the reactants are continuously fed, and the product is continuously removed to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
Sodium 2,4-Dimethylbenzenesulfonate Monohydrate can undergo various chemical reactions, including:
Oxidation: : The sulfonic acid group can be oxidized to form sulfonyl chlorides or sulfates.
Reduction: : The compound can be reduced to form the corresponding hydrocarbon.
Substitution: : The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: : Reagents like hydrogen peroxide or chromic acid; conditions include acidic or neutral environments.
Reduction: : Reagents like lithium aluminum hydride; conditions include anhydrous ether.
Substitution: : Reagents like nitric acid or bromine; conditions include the presence of a catalyst like iron or aluminum chloride.
Major Products Formed
Oxidation: : Sulfonyl chlorides, sulfates.
Reduction: : 2,4-Dimethylbenzene.
Substitution: : Nitro derivatives, halogenated compounds.
Scientific Research Applications
Sodium 2,4-Dimethylbenzenesulfonate Monohydrate is widely used in scientific research due to its properties as a sulfonate salt. It is used in:
Chemistry: : As a reagent in organic synthesis and as a catalyst in various reactions.
Biology: : In biochemical assays and as a component in buffer solutions.
Medicine: : In drug formulation and as an intermediate in the synthesis of pharmaceuticals.
Industry: : In the production of dyes, detergents, and other chemical products.
Mechanism of Action
The compound exerts its effects primarily through its sulfonic acid group, which can act as a strong acid in chemical reactions. The molecular targets and pathways involved depend on the specific application, but generally, the sulfonic acid group can interact with various substrates to facilitate reactions.
Comparison with Similar Compounds
Sodium 2,4-Dimethylbenzenesulfonate Monohydrate is similar to other sulfonate salts, such as Sodium Benzenesulfonate and Sodium Toluene-4-sulfonate. it is unique due to its specific methyl groups on the benzene ring, which can influence its reactivity and applications.
Similar Compounds
Sodium Benzenesulfonate
Sodium Toluene-4-sulfonate
Sodium 4-Methylbenzenesulfonate
Properties
IUPAC Name |
sodium;2,4-dimethylbenzenesulfonate;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O3S.Na.H2O/c1-6-3-4-8(7(2)5-6)12(9,10)11;;/h3-5H,1-2H3,(H,9,10,11);;1H2/q;+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAOKFSDVOMOLJF-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)[O-])C.O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NaO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![8-Ethoxy-2,3,4,5-tetrahydropyrido[3,2-f][1,4]oxazepine hydrochloride](/img/structure/B1510235.png)
![1-(1-([1,2,4]Triazolo[1,5-a]pyridin-6-yl)-1-((tert-butyldimethylsilyl)oxy)propan-2-yl)-3-(m-tolyl)urea](/img/structure/B1510236.png)



![7-((3aR,4R,6R,6aR)-6-(Aminomethyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B1510246.png)



